![molecular formula C41H69O8P B1261805 [(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1261805.png)
[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a phosphatidic acid, a type of phospholipid that plays a crucial role in cellular membranes. It consists of a palmitic acid (16:0) at the sn-1 position and a docosahexaenoic acid (22:6) at the sn-2 position. The docosahexaenoic acid contains six cis double bonds at positions 4, 7, 10, 13, 16, and 19, which are denoted by the (4Z,7Z,10Z,13Z,16Z,19Z) configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate typically involves the esterification of glycerol-3-phosphate with palmitic acid and docosahexaenoic acid. The reaction conditions often require the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of phosphatidic acids, including this compound, often involves enzymatic methods using phospholipase D to catalyze the transphosphatidylation of phosphatidylcholine with glycerol . This method is preferred due to its high specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate can undergo various chemical reactions, including:
Oxidation: The double bonds in docosahexaenoic acid can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed by phospholipases to release free fatty acids and glycerol-3-phosphate.
Substitution: The phosphate group can participate in substitution reactions to form different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Enzymes such as phospholipase A2 and phospholipase D are commonly used.
Substitution: Reagents like alcohols and amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol-3-phosphate.
Substitution: Various phospholipid derivatives depending on the substituent used.
Scientific Research Applications
[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate has numerous applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to analyze lipid compositions in biological samples.
Biology: Plays a role in membrane dynamics and signaling pathways, making it a subject of study in cell biology.
Medicine: Investigated for its potential role in neuroprotection and anti-inflammatory effects due to the presence of docosahexaenoic acid.
Mechanism of Action
[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate exerts its effects primarily through its role in cellular membranes. It acts as a precursor for the biosynthesis of other phospholipids and signaling molecules. The docosahexaenoic acid moiety is known to modulate membrane fluidity and influence membrane protein function. Additionally, PA can act as a signaling lipid, participating in pathways that regulate cell growth, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
PA(180/226(4Z,7Z,10Z,13Z,16Z,19Z)): Contains stearic acid (18:0) instead of palmitic acid.
PC(160/226(4Z,7Z,10Z,13Z,16Z,19Z)): Phosphatidylcholine with the same fatty acid composition.
PS(180/226(4Z,7Z,10Z,13Z,16Z,19Z)): Phosphatidylserine with stearic acid and docosahexaenoic acid.
Uniqueness
[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is unique due to its specific combination of palmitic acid and docosahexaenoic acid, which imparts distinct biophysical properties to the lipid. The presence of multiple double bonds in docosahexaenoic acid contributes to its role in modulating membrane fluidity and function .
Properties
Molecular Formula |
C41H69O8P |
|---|---|
Molecular Weight |
721 g/mol |
IUPAC Name |
[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C41H69O8P/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(43)49-39(38-48-50(44,45)46)37-47-40(42)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,20-21,24,26,30,32,39H,3-4,6,8-10,12,14-16,19,22-23,25,27-29,31,33-38H2,1-2H3,(H2,44,45,46)/b7-5-,13-11-,18-17-,21-20-,26-24-,32-30-/t39-/m1/s1 |
InChI Key |
NXXSEGVRTTVEEI-QPKMWZFCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



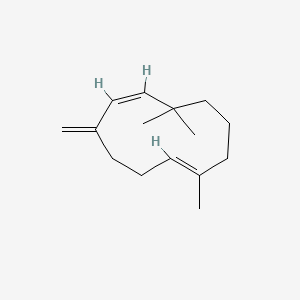
![(4R)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1261728.png)
![N-benzoyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1261730.png)
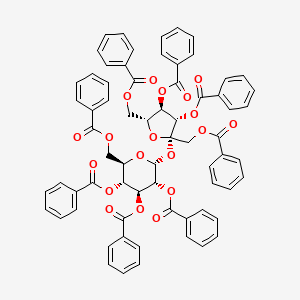
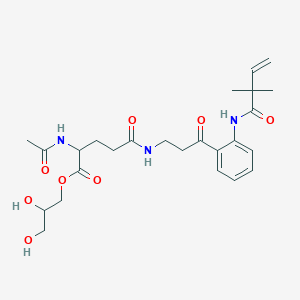

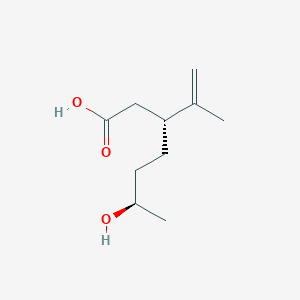
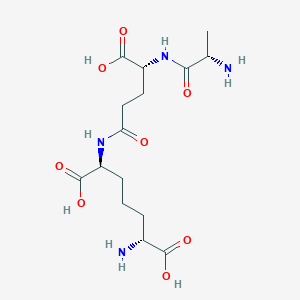
![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-hydroxydeca-2,4,7-trienoic acid](/img/structure/B1261737.png)
![(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1261740.png)
![(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B1261744.png)
![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1261745.png)

